molecular formula C8H7N3O2 B1430144 Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate CAS No. 1140240-00-1

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Cat. No.: B1430144
CAS No.: 1140240-00-1
M. Wt: 177.16 g/mol
InChI Key: WRYACANPZDGITA-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.

Mechanism of Action

Target of Action

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, a derivative of pyrazolo[3,4-b]pyridine, compound C03, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the proliferation, differentiation, and survival of cells . These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . The compound’s interaction with TRKs leads to the phosphorylation of the intramembrane kinase domain, which in turn triggers these pathways .

Pharmacokinetics

A derivative compound, c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This is achieved through the inhibition of TRKs, which play a crucial role in cell proliferation and differentiation .

Action Environment

It’s worth noting that the synthesis of related pyrazolo[3,4-b]pyridine derivatives has been carried out at room temperature under ethanol in the presence of ac-so3h as the catalyst

Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzymatic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming stable complexes that inhibit enzymatic activity . Additionally, this compound can interact with transcription factors, leading to changes in gene expression profiles . These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of cells . Additionally, this compound can influence the activity of coenzymes, further modulating metabolic pathways and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are essential for the compound’s biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate typically involves the cyclization of appropriately substituted pyrazoles and pyridines. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a condensation mechanism, forming the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate has a wide range of scientific research applications:

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYACANPZDGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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